molecular formula C7H4ClFO3 B1146554 2-Chloro-4-fluorophenyl hydrogen carbonate CAS No. 141852-65-5

2-Chloro-4-fluorophenyl hydrogen carbonate

Cat. No.: B1146554
CAS No.: 141852-65-5
M. Wt: 190.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluorophenyl hydrogen carbonate is an organic compound that belongs to the class of aromatic carbonates It is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, along with a hydrogen carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorophenyl hydrogen carbonate typically involves the reaction of 2-chloro-4-fluorophenol with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of alternative carbonylating agents, such as diphosgene or triphosgene, can also be employed to minimize the hazards associated with phosgene.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorophenyl hydrogen carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles under appropriate conditions.

    Hydrolysis: The hydrogen carbonate group can be hydrolyzed to form the corresponding phenol and carbon dioxide.

    Esterification: The compound can react with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Hydrolysis: 2-Chloro-4-fluorophenol and carbon dioxide.

    Esterification: 2-Chloro-4-fluorophenyl esters.

Scientific Research Applications

2-Chloro-4-fluorophenyl hydrogen carbonate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorophenyl hydrogen carbonate involves its reactivity towards nucleophiles and electrophiles. The chloro and fluoro substituents on the phenyl ring influence the compound’s electronic properties, making it susceptible to nucleophilic attack. The hydrogen carbonate group can undergo hydrolysis, releasing carbon dioxide and forming the corresponding phenol. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.

Comparison with Similar Compounds

    2-Chloro-4-fluorophenol: Shares the chloro and fluoro substituents but lacks the hydrogen carbonate group.

    2-Chloro-4-fluorobenzoic acid: Contains a carboxylic acid group instead of the hydrogen carbonate group.

    2-Chloro-4-fluorobenzaldehyde: Features an aldehyde group in place of the hydrogen carbonate group.

Uniqueness: 2-Chloro-4-fluorophenyl hydrogen carbonate is unique due to the presence of the hydrogen carbonate group, which imparts distinct reactivity and potential applications. The combination of chloro and fluoro substituents on the phenyl ring further enhances its chemical properties, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl) hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPCSORIGUDIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.